5-Allyl-4,6-dichloropyrimidine
Overview
Description
5-Allyl-4,6-dichloropyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. It is characterized by the presence of an allyl group attached to the fifth position of the pyrimidine ring, which is further substituted with chlorine atoms at the fourth and sixth positions. This structure provides a reactive site for nucleophilic substitution and facilitates further chemical transformations .
Synthesis Analysis
The synthesis of 5-allyl-4,6-dichloropyrimidine involves base-promoted aromatic nucleophilic substitution reactions. For instance, the compound can be synthesized by reacting 5-allyl-6-chloro-1,3-dimethyluracil with alkylamines, followed by treatment with bis(acetonitrile) palladium (II) chloride . Another approach includes the aminolysis of 5-allyl-4,6-dichloropyrimidines with different N-substituted anilines and indoline, leading to the formation of aminolysis products that can undergo acid-promoted intramolecular Friedel–Crafts cyclization to yield polysubstituted benzazepines .
Molecular Structure Analysis
The molecular structure of derivatives of 5-allyl-4,6-dichloropyrimidine has been studied using various techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of 1-allyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione, a derivative, has been determined, revealing intermolecular interactions that form a two-dimensional network . Additionally, DFT analysis has been used to predict the relative stabilities of isomers of related compounds .
Chemical Reactions Analysis
5-Allyl-4,6-dichloropyrimidine is a precursor for various chemical reactions. It can undergo Suzuki coupling reactions to yield pyrimidine derivatives substituted with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments . It also reacts with arylsulfenyl chlorides to form arylsulfanyl-substituted pyrimidine derivatives . Furthermore, the allyl group in the compound provides a handle for cross-coupling reactions, as demonstrated in the synthesis of 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-allyl-4,6-dichloropyrimidine and its derivatives are influenced by the substituents on the pyrimidine ring. The presence of the allyl group and chlorine atoms contributes to the reactivity of the compound, making it suitable for various organic transformations. The properties of these compounds, such as solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions, as seen in the crystal structure analysis . The electronic spectra and vibrational frequencies of these compounds can be calculated using DFT and TD-DFT methods, providing insights into their electronic structures .
Scientific Research Applications
5-Allyl-4,6-dichloropyrimidine is a chemical compound with the CAS Number: 16019-31-1 . It’s a colorless to yellow to brown solid or liquid . It’s used in scientific research, particularly in the field of medicinal chemistry .
One of the potential applications of 5-Allyl-4,6-dichloropyrimidine is in the synthesis of pharmacologically active decorated six-membered diazines . Diazines, which include pyridazine, pyrimidine, and pyrazine, are two-nitrogen containing compounds that are widespread in nature and constitute a central building block for a wide range of pharmacological applications .
These compounds are reported to exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
The synthesis of these compounds often involves the use of commercially available ammonium hydroxide (NH4OH) for performing the first amination in heated 2-propanol, 70°C for 48 h . This produces the 4-amino-5-methoxy-6-chloropyrimidine in high yield .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-5-prop-2-enylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIUMXRLQCZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333920 | |
Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Allyl-4,6-dichloropyrimidine | |
CAS RN |
16019-31-1 | |
Record name | 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16019-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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